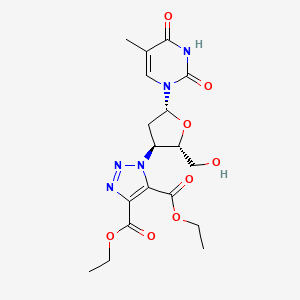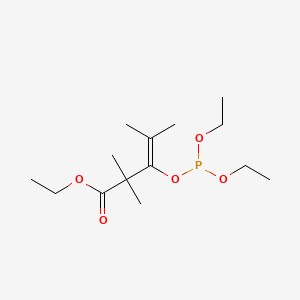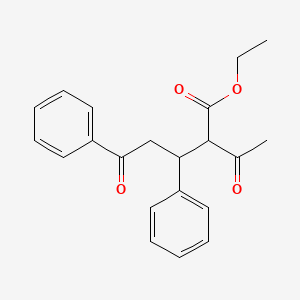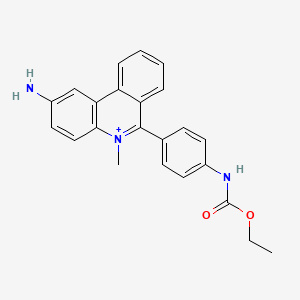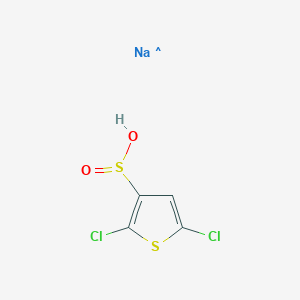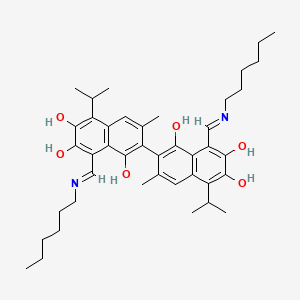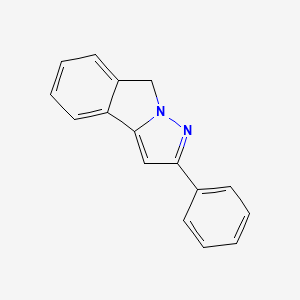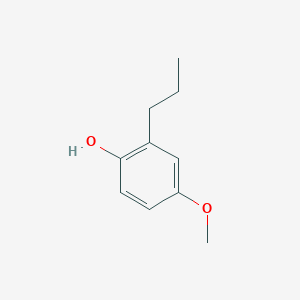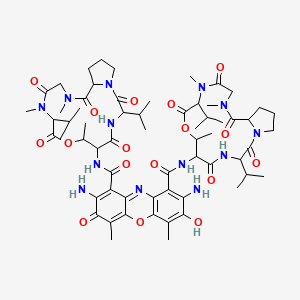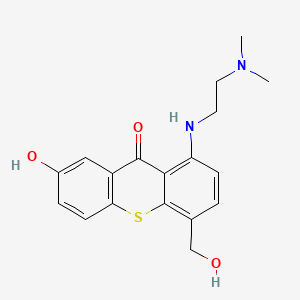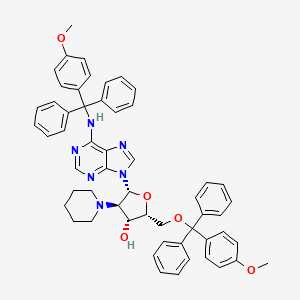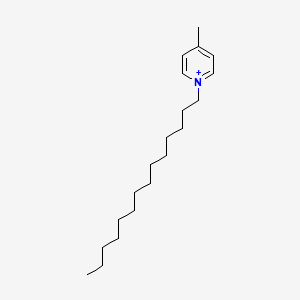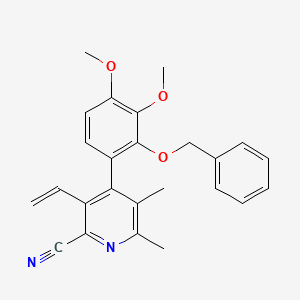
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile is a complex organic compound with a unique structure that combines aromatic rings, methoxy groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, with solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce primary amines.
Scientific Research Applications
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and has similar reactivity in organic synthesis.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl): Another related compound with similar structural features and applications.
Uniqueness
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
77405-67-5 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C25H24N2O3/c1-6-19-21(14-26)27-17(3)16(2)23(19)20-12-13-22(28-4)25(29-5)24(20)30-15-18-10-8-7-9-11-18/h6-13H,1,15H2,2-5H3 |
InChI Key |
QQLCKMALYNOMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


